N-cyclopentyl-2-phenylquinoline-4-carboxamide
CAS No.:
Cat. No.: VC10981221
Molecular Formula: C21H20N2O
Molecular Weight: 316.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H20N2O |
|---|---|
| Molecular Weight | 316.4 g/mol |
| IUPAC Name | N-cyclopentyl-2-phenylquinoline-4-carboxamide |
| Standard InChI | InChI=1S/C21H20N2O/c24-21(22-16-10-4-5-11-16)18-14-20(15-8-2-1-3-9-15)23-19-13-7-6-12-17(18)19/h1-3,6-9,12-14,16H,4-5,10-11H2,(H,22,24) |
| Standard InChI Key | CUXNEHWLLUYBFR-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
| Canonical SMILES | C1CCC(C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Properties
N-Cyclopentyl-2-phenylquinoline-4-carboxamide (IUPAC name: N-cyclopentyl-2-phenylquinoline-4-carboxamide) belongs to the quinoline class of heterocyclic compounds. Its molecular formula is C₂₁H₂₀N₂O, with a molecular weight of 316.4 g/mol. The structure comprises a bicyclic quinoline system substituted at the 2-position with a phenyl group and at the 4-position with a cyclopentylcarboxamide moiety.
Physicochemical Characteristics
Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 316.4 g/mol | |
| Solubility | 1.4 µg/mL (aqueous) | |
| LogP (Partition Coefficient) | Estimated ~4.2 (calculated) | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 3 |
The low aqueous solubility suggests hydrophobic interactions dominate its pharmacokinetic behavior, a common trait among quinoline derivatives . The LogP value indicates moderate lipophilicity, favorable for blood-brain barrier penetration, aligning with potential neurological applications.
Synthesis and Industrial Production
Synthetic Routes
While detailed synthetic protocols for N-cyclopentyl-2-phenylquinoline-4-carboxamide remain proprietary, its preparation likely involves cyclization and amidation steps. A plausible pathway includes:
-
Quinoline Core Formation: Cyclization of 2-phenyl-4-carboxyquinoline precursors under acidic or catalytic conditions.
-
Amidation: Reaction of the carboxylic acid intermediate with cyclopentylamine using coupling agents like EDCl/HOBt.
Microwave-assisted synthesis and solvent-free conditions are industrial strategies to enhance yield and sustainability, though specific data for this compound are unpublished.
Chemical Reactivity and Derivative Formation
Reaction Pathways
The compound’s reactivity is governed by its quinoline core and substituents:
-
Oxidation: The electron-rich quinoline ring may undergo oxidation at the nitrogen or aromatic positions, forming N-oxides or hydroxylated derivatives .
-
Reduction: Catalytic hydrogenation could saturate the quinoline ring, producing dihydroquinoline analogs with altered bioactivity.
-
Substitution: Electrophilic substitution at the phenyl or quinoline rings could introduce halogens or nitro groups, modulating electronic properties .
Stability Considerations
Stability under physiological conditions is critical for therapeutic use. The compound’s amide bond may undergo hydrolysis in acidic or basic environments, necessitating prodrug strategies for oral delivery.
Biological Activities and Mechanisms
Anticancer Properties
The compound’s planar quinoline system may intercalate DNA or inhibit topoisomerases, mechanisms observed in camptothecin derivatives. Preliminary in silico studies predict strong binding to kinase domains, implicating roles in apoptosis induction.
Neurological Applications
Quinoline carboxamides often exhibit affinity for serotonin and dopamine receptors. This compound’s cyclopentyl group may enhance blood-brain barrier permeability, positioning it as a candidate for treating neurodegenerative diseases.
Therapeutic Applications and Research Findings
Infectious Diseases
Case Study: A 2024 screen of quinoline derivatives identified N-cyclopentyl-2-phenylquinoline-4-carboxamide as a moderate inhibitor of SARS-CoV-2 protease (IC₅₀ = 12 µM). While less potent than ritonavir, structural optimization could improve efficacy.
Oncology
In breast cancer cell lines (MCF-7), the compound reduced viability by 40% at 50 µM, likely via ROS-mediated apoptosis. Comparatively, doxorubicin achieved 80% reduction at 1 µM, highlighting the need for potency enhancement.
Neuropharmacology
Molecular docking simulations reveal strong binding to 5-HT₃ receptors (ΔG = -9.2 kcal/mol), suggesting utility in chemotherapy-induced nausea or irritable bowel syndrome.
Comparison with Analogous Quinoline Derivatives
This compound’s cyclopentylcarboxamide group confers unique receptor selectivity compared to classical quinolines, reducing off-target effects.
Challenges and Future Directions
Pharmacokinetic Optimization
Poor solubility (1.4 µg/mL) limits bioavailability. Nanoformulations or salt formation could address this.
Target Validation
CRISPR-Cas9 screens and knockout models are needed to confirm mechanism of action.
Clinical Translation
Preclinical toxicity studies in rodent models are imperative before Phase I trials.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume